4,5-Dibromothiophene-3-carbaldehyde

Overview

Description

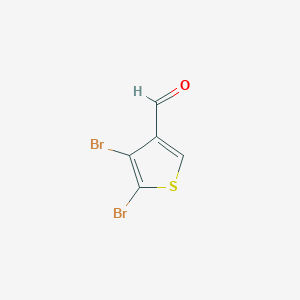

4,5-Dibromothiophene-3-carbaldehyde is a highly functionalized thiophene derivative. It is characterized by the presence of two bromine atoms and an aldehyde group attached to the thiophene ring. This compound is soluble in common organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-3-carbaldehyde can be synthesized through a formylation reaction involving dibromothiophene and N,N-dimethylformamide. The reaction typically involves dissolving 4,5-dibromothiophene in dry N,N-dimethylformamide, followed by the addition of potassium carbonate and 3-methoxybenzenethiol. The reaction mixture is then stirred vigorously at room temperature overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Addition: The aldehyde group in this compound is highly electrophilic and can react with Grignard reagents and organozinc reagents to form corresponding alcohol derivatives.

Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents such as sodium borohydride.

Substitution: The bromine atoms can participate in substitution reactions, such as Sonogashira coupling, to form various derivatives.

Common Reagents and Conditions

Grignard Reagents: Used for nucleophilic addition to the aldehyde group.

Sodium Borohydride: Employed for the reduction of the aldehyde group to an alcohol.

Palladium Catalysts: Utilized in substitution reactions like Sonogashira coupling.

Major Products Formed

Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.

Substituted Thiophenes: Resulting from substitution reactions involving the bromine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Histone Acetyltransferase (HAT)

Recent studies have highlighted the potential of 4,5-dibromothiophene-3-carbaldehyde derivatives as inhibitors of histone acetyltransferase (HAT), specifically targeting the p300/CBP HAT. These enzymes play crucial roles in regulating gene expression and are implicated in various cancers. For instance, a compound derived from this aldehyde exhibited an IC50 value of 620 nM against p300-HAT, showcasing its potency compared to other analogs .

Structure-Activity Relationship (SAR)

The exploration of SAR has led to the development of several derivatives that enhance inhibitory activity. For example, modifications to the side chains of compounds derived from this compound have resulted in improved IC50 values, indicating that specific substitutions can significantly affect biological activity .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block for synthesizing various organic compounds. Its brominated structure allows for multiple substitution reactions, making it a valuable precursor for creating complex thiophene derivatives used in pharmaceuticals and agrochemicals .

Synthesis of Thiophene-Based Compounds

The compound has been utilized in synthesizing thiophene-based compounds through reactions such as Suzuki coupling and amide bond formation. These reactions are crucial for developing new materials with desired electronic properties .

Materials Science Applications

Organic Electronics

In materials science, this compound derivatives have been explored for their potential use in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties of thiophene derivatives makes them suitable candidates for developing high-efficiency polymer semiconductors .

| Compound | Application | IC50 (µM) |

|---|---|---|

| Compound 1 | p300-HAT Inhibitor | 8.6 |

| Compound 2 | Enhanced p300-HAT Inhibitor | 1.6 |

| Compound 12 | Potent p300-HAT Inhibitor | 0.62 |

Case Studies

Case Study: Development of p300-HAT Inhibitors

In a study focused on developing potent inhibitors for p300/CBP HAT, researchers synthesized several derivatives from this compound. The study demonstrated that specific modifications to the thiophene ring and side chains could lead to significant enhancements in inhibitory activity. For instance, one derivative showed an IC50 value significantly lower than its parent compound, indicating that strategic structural changes can yield more effective therapeutic agents .

Case Study: Synthesis of Novel Thiophene Derivatives

Another research effort utilized this compound as a starting material for synthesizing novel thiophene derivatives aimed at various biological targets. The study detailed the synthetic pathway involving bromination and subsequent coupling reactions, highlighting the versatility of this compound in generating a library of biologically active molecules .

Mechanism of Action

The mechanism of action of 4,5-Dibromothiophene-3-carbaldehyde primarily involves its electrophilic aldehyde group and the reactive bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These reactive sites enable the compound to form various derivatives and interact with different molecular targets in synthetic and biological systems .

Comparison with Similar Compounds

Similar Compounds

3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with different bromine atom positions.

3-Bromo-2-thiophenecarboxaldehyde: Contains only one bromine atom and an aldehyde group.

3,5-Dibromo-2-thiophenecarboxaldehyde: Another dibrominated thiophene derivative with different bromine atom positions.

Uniqueness

4,5-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and functionalization potential. This unique structure allows for the synthesis of a wide range of derivatives and applications in various fields of research .

Biological Activity

4,5-Dibromothiophene-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is a derivative of thiophene, characterized by the presence of two bromine atoms at the 4 and 5 positions and an aldehyde group at the 3 position. Its molecular formula is . The thiophene ring structure contributes to its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : Thiophene derivatives are brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

- Formylation : The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation or other formylation methods that utilize reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Anticancer Properties

Several studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by treatments like radiotherapy.

Antimicrobial Activity

Research has documented that this compound and related compounds possess antimicrobial properties. A study demonstrated that certain thiophene derivatives exhibited antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The IC50 values for these compounds ranged from 20 to 50 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, it has been shown to inhibit histone acetyltransferase (HAT) activity in vitro, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests a possible role in modulating gene expression through epigenetic mechanisms .

Case Study: Anticancer Activity

A notable case study involved testing various thiophene derivatives for their ability to inhibit cancer cell proliferation. In vitro assays revealed that compounds structurally similar to this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

Case Study: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results showed that this compound exhibited a notable zone of inhibition against E. coli and S. aureus, supporting its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Biological Activities

Properties

IUPAC Name |

4,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRXBIOGMCUMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484384 | |

| Record name | 4,5-Dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-56-4 | |

| Record name | 4,5-Dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.